molecular formula C9H8O B1237864 cis-Cinnamaldehyde CAS No. 57194-69-1

cis-Cinnamaldehyde

Cat. No.: B1237864
CAS No.: 57194-69-1
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description

cis-Cinnamaldehyde: is an organic compound with the molecular formula C₉H₈O It is an isomer of trans-cinnamaldehyde, which is the major component of cinnamon oil and responsible for its characteristic smell

Mechanism of Action

Target of Action

cis-Cinnamaldehyde, also known as (Z)-cinnamaldehyde, has been found to interact with several targets in the body. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In the context of cancer, it has been shown to interact with targets such as CDK2, MDM2, KRAS, PIK3R1, CDH1, and ESR1 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation .

Mode of Action

this compound interacts with its targets in a number of ways. It inhibits the NF-κB pathway, which plays a key role in regulating the immune response to infection . It also disrupts bacterial cells and induces apoptosis in cancer cells . In the context of cancer, it has been shown to inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis .

Biochemical Pathways

this compound affects several biochemical pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In cancer, it has been found to be involved in the neuroactive ligand-receptor interaction, PI3K-Akt signaling pathway, PPAR signaling pathway, cAMP signaling pathway, NF-kappa B signaling pathway, and other pathways closely related to cancer .

Pharmacokinetics

It is known that the compound is present in cinnamomum cassia and other species, providing diverse sources for varying chemical properties and therapeutic effects .

Result of Action

this compound has a broad range of effects at the molecular and cellular level. It has been shown to induce apoptosis in cancer cells, disrupt bacterial cells, and modulate pro-inflammatory mediators . It enhances metabolic health by improving glucose uptake and insulin sensitivity and offers cardiovascular protection through its anti-inflammatory and lipid-lowering effects . Additionally, it promotes autophagy in kidney disease management .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, due to the instability of cinnamaldehyde in the environment, researchers have tried to improve its stability and bioavailability by various means . .

Biochemical Analysis

Biochemical Properties

cis-Cinnamaldehyde plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phenylalanine ammonia-lyase, which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a precursor to this compound . Additionally, this compound has been found to activate the transient receptor potential ion channel TRPA1, which is involved in thermosensation . This interaction highlights the compound’s role in sensory perception and its potential as a molecular model for studying pain mechanisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the TRPA1 ion channel, causing its activation and subsequent influx of calcium ions into the cell . This activation triggers a cascade of signaling events that result in the modulation of gene expression and cellular responses. Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can undergo isomerization to trans-cinnamaldehyde under certain conditions, which may alter its biological activity . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can induce toxic effects, including cytotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the phenylpropanoid pathway, where this compound is synthesized from trans-cinnamic acid through the action of specific enzymes . This pathway also involves the participation of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which plays a role in the reduction reactions. The presence of this compound can influence metabolic flux and alter the levels of metabolites within the pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Cinnamaldehyde can be synthesized through the isomerization of trans-cinnamaldehyde. This is typically achieved using photochemical reactions under ultraviolet light, which induces the isomerization process . Another method involves the use of catalysts such as iodine or acidic conditions to promote the isomerization.

Industrial Production Methods: Industrial production of this compound is less common compared to trans-cinnamaldehyde. it can be produced on a larger scale using similar methods as in laboratory synthesis, with adjustments to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-Cinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cinnamic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cinnamyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Products depend on the nucleophile used, such as cinnamyl ethers or esters.

Scientific Research Applications

cis-Cinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have shown its potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and in the production of polymers and resins.

Comparison with Similar Compounds

cis-Cinnamaldehyde can be compared with other similar compounds such as:

    trans-Cinnamaldehyde: The trans isomer is more common and has a higher energy state compared to the cis isomer. Both have similar chemical properties but differ in their spatial arrangement.

    Cinnamic Acid: An oxidized form of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.

    Cinnamyl Alcohol: A reduced form of cinnamaldehyde, used in perfumes and as a precursor for other organic compounds.

This compound is unique due to its specific isomeric form, which can lead to different reactivity and applications compared to its trans counterpart and other related compounds .

Properties

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Record name Cinnamic aldehyde
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
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Flash Point

160 °F, 120 °C closed cup
Record name Cinnamic aldehyde
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS No.

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
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Record name Cinnamaldehyde [NF]
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Melting Point

-7.5 °C
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Synthesis routes and methods I

Procedure details

Cinnamyl alcohol (270 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 1 hour. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 260 mg (yield: 97%) of the title compound as yellow oil.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-Cinnamaldehyde
Reactant of Route 2
cis-Cinnamaldehyde
Reactant of Route 3
cis-Cinnamaldehyde
Reactant of Route 4
Reactant of Route 4
cis-Cinnamaldehyde
Reactant of Route 5
cis-Cinnamaldehyde
Reactant of Route 6
cis-Cinnamaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.